

celesticetin chemical structure and properties

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Celesticetin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celesticetin is a lincosamide antibiotic produced by various Streptomyces species, most notably Streptomyces caelestis. As a member of the lincosamide class, it shares a similar mechanism of action with lincomycin and clindamycin, inhibiting bacterial protein synthesis by targeting the 50S ribosomal subunit. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of celesticetin. It details the methodologies for its isolation, purification, and structural elucidation, and presents available quantitative data on its bioactivity. Furthermore, this guide elucidates its mechanism of action through signaling pathway diagrams and outlines experimental workflows.

Chemical Structure and Physicochemical Properties

Celesticetin is a complex natural product composed of a hygric acid moiety linked to an amino-octose sugar, which is further attached to a salicyclic acid derivative.

Table 1: Physicochemical Properties of Celesticetin



Property	Value	Source
Chemical Formula	C24H36N2O9S	PubChem
Molecular Weight	528.62 g/mol	PubChem
IUPAC Name	2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl] amino]propyl]oxan-2-yl] sulfanyl]ethyl 2-hydroxybenzoate	PubChem
CAS Number	2520-21-0	PubChem
Appearance	White crystalline solid	-
Solubility	Soluble in water, methanol, and ethanol	-

Biological Activity and Quantitative Data

Celesticetin exhibits antibacterial activity, primarily against Gram-positive bacteria. Its efficacy can be quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 2: Minimum Inhibitory Concentration (MIC) of **Celesticetin** against various bacterial strains

Bacterial Strain	MIC (nM)	Source
Kocuria rhizophila	1600	[1]
Staphylococcus aureus	Data not available	-
Streptococcus pyogenes	Data not available	-
Escherichia coli	Data not available	-
Pseudomonas aeruginosa	Data not available	-



Further research is required to establish a comprehensive MIC profile of **celesticetin** against a wider range of bacterial pathogens.

Table 3: Half-maximal Inhibitory Concentration (IC50) of Celesticetin against Cancer Cell Lines

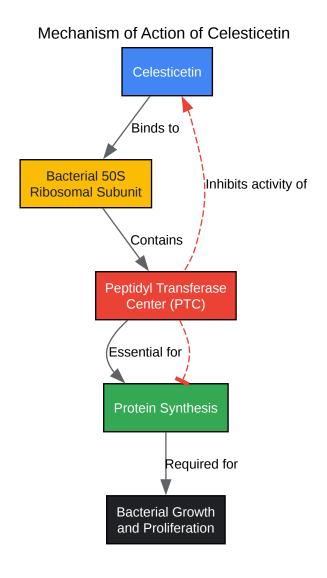
Cell Line	IC50 (μM)	Source
Data not available	Data not available	-

Currently, there is limited publicly available data on the cytotoxic effects of **celesticetin** against cancer cell lines.

Mechanism of Action

Celesticetin, like other lincosamide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the peptidyl transferase reaction, preventing the formation of peptide bonds and thus halting protein elongation.





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Figure 1: Simplified signaling pathway of **Celesticetin**'s inhibitory action on bacterial protein synthesis.

Chemical footprinting studies have identified the binding site of **celesticetin** on the 23S rRNA within the 50S subunit. It alters the reactivity of specific nucleotide residues, namely A-2058, A-2059, A-2062, A-2451, and G-2505, which are located in the central loop of domain V.[2] This region is crucial for the peptidyltransferase activity of the ribosome.[2] By binding to this site,



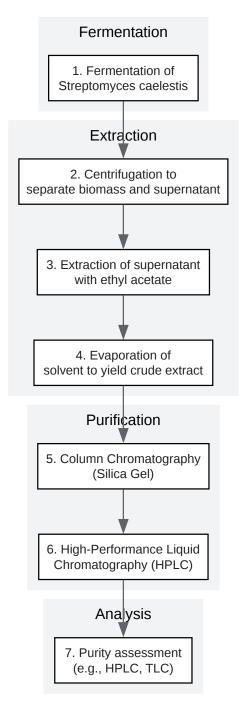
celesticetin sterically hinders the proper positioning of aminoacyl-tRNAs, thereby inhibiting peptide bond formation.

Experimental Protocols Isolation and Purification of Celesticetin from Streptomyces caelestis

The following is a general protocol for the isolation and purification of **celesticetin** from a fermentation broth of Streptomyces caelestis.



Workflow for Celesticetin Isolation and Purification



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Figure 2: General experimental workflow for the isolation and purification of **celesticetin**.



Methodology:

- Fermentation: Streptomyces caelestis is cultured in a suitable fermentation medium under optimal conditions (temperature, pH, aeration) to maximize the production of **celesticetin**.
- Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.
- Extraction: The supernatant, containing the dissolved **celesticetin**, is extracted with an organic solvent such as ethyl acetate. The organic phase is then separated.
- Concentration: The organic solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
- Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
 - Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on their polarity.
 - High-Performance Liquid Chromatography (HPLC): Fractions containing celesticetin are further purified by reversed-phase HPLC to obtain the pure compound.
- Purity Assessment: The purity of the isolated **celesticetin** is assessed using analytical techniques such as HPLC and Thin-Layer Chromatography (TLC).

Structure Elucidation of Celesticetin

The chemical structure of the purified **celesticetin** is confirmed using a combination of spectroscopic techniques.

Methodology:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine
the exact molecular weight and elemental composition of the molecule, allowing for the
deduction of its molecular formula.



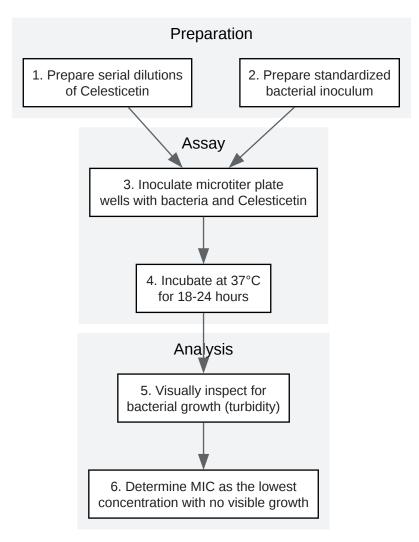
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A series of NMR experiments are conducted to elucidate the detailed structure:
 - ¹H NMR: Provides information about the number and types of protons and their chemical environment.
 - ¹³C NMR: Provides information about the carbon skeleton of the molecule.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amide (-CONH-) groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophores present in the molecule, such as the salicylic acid moiety.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **celesticetin** against various bacterial strains is determined using the broth microdilution method.



Workflow for MIC Determination



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Figure 3: General experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

 Preparation of Celesticetin Solutions: A stock solution of celesticetin is prepared and then serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-



Hinton Broth).

- Preparation of Bacterial Inoculum: The test bacterium is grown to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final inoculum concentration.
- Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells (no antibiotic and no bacteria) are also included.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of **celesticetin** that completely inhibits visible bacterial growth.

Biosynthesis

The biosynthesis of **celesticetin** in Streptomyces caelestis involves a complex pathway that assembles the three main components: the amino acid (hygric acid), the amino-octose sugar, and the salicylic acid moiety. The biosynthetic gene cluster for **celesticetin** has been identified and characterized, revealing a set of enzymes responsible for the various steps in its formation. A key step in the biosynthesis is the attachment of salicylic acid to the desalicetin intermediate, a reaction catalyzed by the Ccb2 acyl-CoA ligase and the Ccb1 acyltransferase.[3]

Conclusion

Celesticetin remains a molecule of interest for researchers in the fields of natural product chemistry and antibiotic development. Its unique structure and mechanism of action provide a foundation for the development of new antibacterial agents. This technical guide has summarized the current knowledge on **celesticetin**, providing a resource for scientists and professionals. Further research is warranted to fully elucidate its antibacterial spectrum and potential therapeutic applications. The detailed experimental protocols provided herein offer a framework for the consistent and reproducible study of this promising natural product.

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